6-bromo-3-chloro-4-methylisoquinoline
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Overview
Description
6-Bromo-3-chloro-4-methylisoquinoline: is an organic compound with the molecular formula C({10})H({7})BrClN It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-4-methylisoquinoline typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:
Halogenation of Isoquinoline: The initial step involves the halogenation of isoquinoline to introduce bromine and chlorine atoms at specific positions. This can be achieved using reagents such as bromine (Br(_2)) and chlorine (Cl(_2)) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Due to the presence of halogen atoms, 6-bromo-3-chloro-4-methylisoquinoline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH(_3)) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate (KMnO(_4)) can introduce additional oxygen-containing groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH(_3)), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Coupling Reactions: Palladium catalysts (Pd(PPh(_3))(_4)), boronic acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the halogen atoms, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-3-chloro-4-methylisoquinoline is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Halogenated isoquinolines have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Researchers study its interactions with biological targets to identify new therapeutic candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-4-methylisoquinoline depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Detailed studies on its mechanism involve understanding the pathways and molecular interactions it engages in.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-chloroisoquinoline: Lacks the methyl group at the 4-position.
3-Chloro-4-methylisoquinoline: Lacks the bromine atom.
6-Bromo-4-methylisoquinoline: Lacks the chlorine atom.
Uniqueness
6-Bromo-3-chloro-4-methylisoquinoline is unique due to the combination of bromine, chlorine, and a methyl group on the isoquinoline core This specific substitution pattern can influence its reactivity and interactions, making it distinct from other halogenated isoquinolines
Properties
CAS No. |
2408964-99-6 |
---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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